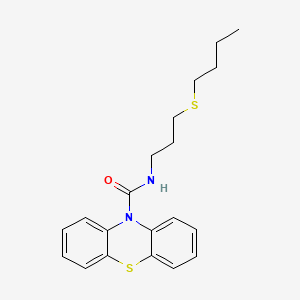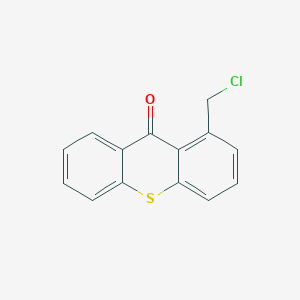![molecular formula C6H12N2O3S B14640024 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid CAS No. 52941-95-4](/img/structure/B14640024.png)
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids. Sulfonic acids are characterized by the presence of a sulfonic acid group (SO₃H) attached to an organic moiety. This compound is known for its strong acidic properties and its ability to participate in various chemical reactions due to the presence of both amino and sulfonic acid functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amine with a sulfonic acid derivative under controlled conditions. For example, the reaction of allylamine with a sulfonic acid derivative in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted amino compounds. These products have various applications in different fields .
Aplicaciones Científicas De Investigación
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the amino group can form hydrogen bonds and interact with other functional groups. These interactions can influence the compound’s reactivity and its effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
3-Amino-1-propanesulfonic acid: Known for its use as a gabamimetic agent and its neurological effects.
1-Propanesulfonic acid: Used in various industrial applications and as a reagent in organic synthesis.
CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid): A buffering agent used in biochemistry.
Uniqueness
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid is unique due to its combination of amino and sulfonic acid functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its strong acidic properties and reactivity make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
52941-95-4 |
|---|---|
Fórmula molecular |
C6H12N2O3S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2-(1-aminoprop-2-enylideneamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-3-6(7)8-5(2)4-12(9,10)11/h3,5H,1,4H2,2H3,(H2,7,8)(H,9,10,11) |
Clave InChI |
YVEOMTKJGMORCA-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)(=O)O)N=C(C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


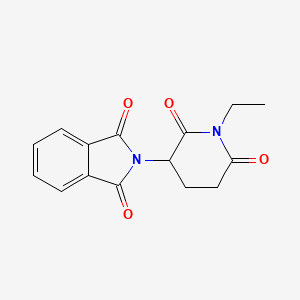
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
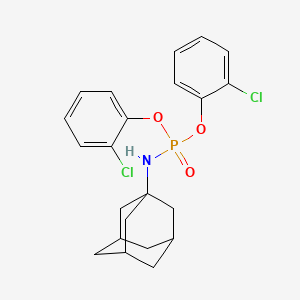
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
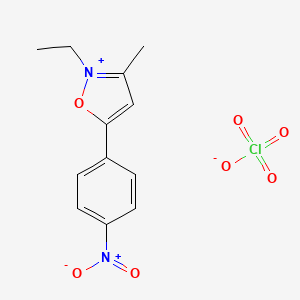
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
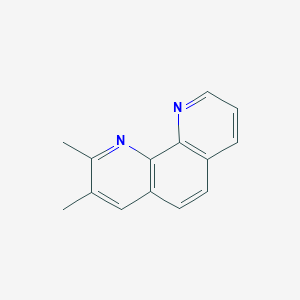

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
